2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole
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Overview
Description
2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is a complex organic compound that features a combination of imidazole, piperidine, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazole ring, the piperidine ring, and the benzothiazole ring, followed by their sequential coupling.
Formation of Imidazole Ring: The imidazole ring can be synthesized via the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of Piperidine Ring: Piperidine derivatives are often synthesized through hydrogenation, cyclization, and amination reactions.
Formation of Benzothiazole Ring: Benzothiazole rings are typically formed through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The imidazole and benzothiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using hydrogenation techniques, particularly targeting the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to fully saturated piperidine derivatives.
Scientific Research Applications
2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity, while the piperidine and benzothiazole rings can interact with various receptors and proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole structure.
Thiabendazole: An antihelmintic agent with a benzothiazole ring.
Uniqueness
What sets 2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole apart is its unique combination of three distinct heterocyclic rings, which confer a broad range of chemical and biological activities. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-14(2)18-21-9-12-24(18)13-15-7-10-23(11-8-15)20(25)19-22-16-5-3-4-6-17(16)26-19/h3-6,9,12,14-15H,7-8,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKDNRVNDDWPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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